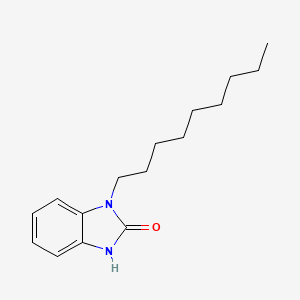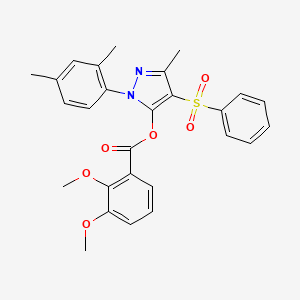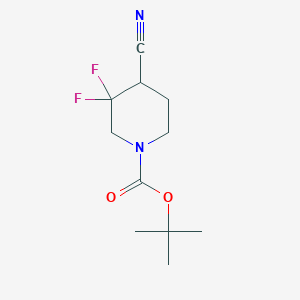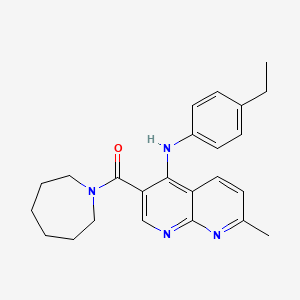
2-Chloro-4-isocyanatoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isocyanatoquinoline (CIQ) is a quinoline derivative with the formula C10H5ClN2O . It has a molecular weight of 204.62 .
Synthesis Analysis
The synthesis of quinoline derivatives like CIQ often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for CIQ is 1S/C10H5ClN2O/c11-10-5-9(12-6-14)7-3-1-2-4-8(7)13-10/h1-5H . This indicates that the molecule consists of a quinoline core with a chlorine atom at the 2-position and an isocyanate group at the 4-position .Chemical Reactions Analysis
The reactions between substituted isocyanates like CIQ and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reaction mechanisms are complex and can involve both the N-C and C-O bonds of the isocyanate group .Physical And Chemical Properties Analysis
CIQ has a molecular weight of 204.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Characterization
- 2-Chloro-4-isocyanatoquinoline and its analogs are used in the synthesis of various quinoline ring systems, which are key components in developing fused or binary heterocyclic systems. This synthesis process has significant implications for developing new chemical compounds with potential applications in various fields (Hamama et al., 2018).
Pharmacological and Antimicrobial Applications
- Structural and spectroscopic characteristics of novel quinoline derivatives, including those related to 2-Chloro-4-isocyanatoquinoline, have been explored for their pharmacological potential. The focus here is on understanding their properties through experimental and computational quantum chemical methods, which can lead to the development of new drugs with antimicrobial activities (Murugavel et al., 2018).
Antimalarial and Antiviral Research
- Compounds based on the chloroquine scaffold, which are structurally related to 2-Chloro-4-isocyanatoquinoline, have been studied for their antimalarial and antiviral properties. This research is crucial in developing new therapeutic strategies against various infectious diseases, including malaria and viral infections (Njaria et al., 2015).
Cancer Research
- Chloroquine and its derivatives, related to the 2-Chloro-4-isocyanatoquinoline family, have shown promise in sensitizing cancer cells to chemotherapy. This has opened new avenues in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents (Maycotte et al., 2012).
Neurological Research
- Isoquinolines, including compounds related to 2-Chloro-4-isocyanatoquinoline, have been investigated for their potential to inhibit monoamine oxidase B (MAO-B) activity. This research is significant in developing treatments for emotional and neurodegenerative disorders (Sampaio et al., 2016).
Mechanism of Action
Target of Action
It is a derivative of quinoline , which is known to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline derivatives, including chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue to accumulate toxic heme, killing the parasite
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
Given its structural similarity to other quinoline derivatives, it may have potential antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
It is known that both genetic and environmental factors can contribute to the efficacy and safety of many drugs .
properties
IUPAC Name |
2-chloro-4-isocyanatoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-5-9(12-6-14)7-3-1-2-4-8(7)13-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUATZGGWEEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isocyanatoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2423714.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one](/img/structure/B2423715.png)



![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)
![3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2423723.png)
![1-[2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2423724.png)


![2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2423727.png)
